molecular formula C10H13ClN4 B11884718 6-Chloro-7-ethyl-2-isopropyl-7H-purine

6-Chloro-7-ethyl-2-isopropyl-7H-purine

Cat. No.: B11884718
M. Wt: 224.69 g/mol
InChI Key: PQVKILLDVLTNAV-UHFFFAOYSA-N
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Description

6-Chloro-7-ethyl-2-isopropyl-7H-purine is a chemical compound with the molecular formula C10H13ClN4 It is characterized by its unique structure, which includes a purine ring substituted with chlorine, ethyl, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-ethyl-2-isopropyl-7H-purine typically involves the chlorination of a purine derivative followed by alkylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity and yield. For instance, the chlorination step might involve the use of thionyl chloride or phosphorus oxychloride as chlorinating agents under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistent quality and yield. The process may involve continuous flow reactors and automated systems to handle large-scale production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-ethyl-2-isopropyl-7H-purine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Alkylation and Acylation Reactions: The ethyl and isopropyl groups can be modified through alkylation or acylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines, thiols, and alcohols.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-purine derivatives, while oxidation reactions can produce purine oxides.

Scientific Research Applications

6-Chloro-7-ethyl-2-isopropyl-7H-purine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Chloro-7-ethyl-2-isopropyl-7H-purine involves its interaction with specific molecular targets. The chlorine, ethyl, and isopropyl groups contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-7-isopropyl-7H-purine: Similar in structure but with an additional chlorine atom.

    6-Chloro-7-methyl-2-isopropyl-7H-purine: Similar but with a methyl group instead of an ethyl group.

Uniqueness

6-Chloro-7-ethyl-2-isopropyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine, ethyl, and isopropyl groups makes it a versatile compound for various applications, distinguishing it from other purine derivatives.

Properties

Molecular Formula

C10H13ClN4

Molecular Weight

224.69 g/mol

IUPAC Name

6-chloro-7-ethyl-2-propan-2-ylpurine

InChI

InChI=1S/C10H13ClN4/c1-4-15-5-12-10-7(15)8(11)13-9(14-10)6(2)3/h5-6H,4H2,1-3H3

InChI Key

PQVKILLDVLTNAV-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=NC(=N2)C(C)C)Cl

Origin of Product

United States

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